N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by:
- A 3-chloro-4-methoxyphenyl group attached to the acetamide nitrogen.
- A thiazol-4-yl core substituted with a 3-phenylureido moiety at the 2-position.
This structure combines aromatic, electron-withdrawing (chloro), and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-16-8-7-13(9-15(16)20)21-17(25)10-14-11-28-19(23-14)24-18(26)22-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFESLTLNNXEZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique structural features, which include a thiazole ring and a phenylureido moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Molecular Characteristics
- Molecular Formula : C19H17ClN4O2S
- Molecular Weight : 400.9 g/mol
- IUPAC Name : N-(3-chloro-4-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, which involves the reaction of substituted thiourea with an α-halo ketone in the presence of a base.
- Introduction of the Phenylcarbamoyl Group : This is achieved by reacting the thiazole intermediate with phenyl isocyanate.
- Final Acylation : The thiazole intermediate is acylated with 3-chloro-4-methylphenylacetyl chloride under basic conditions to yield the target compound .
This compound exhibits significant biological activity through its interaction with specific molecular targets. The thiazole ring and phenylcarbamoyl group enhance its binding affinity to various enzymes and receptors, potentially modulating their activity .
Pharmacological Applications
Preliminary studies indicate that this compound may act as an inhibitor of key enzymes or receptors involved in disease pathways, particularly in oncology and neuropharmacology. Its structural features suggest potential applications in:
- Cancer treatment
- Neuroprotective therapies
Case Studies and Research Findings
- Antiproliferative Activity : Research indicates that compounds similar to this compound demonstrate antiproliferative effects against various cancer cell lines. For instance, derivatives within this chemical class have shown IC50 values indicating significant inhibition of cell growth .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to tumorigenesis. Studies have shown that it can effectively reduce enzyme activity associated with malignancies, suggesting its potential as a therapeutic agent .
Comparative Analysis
A comparison with similar compounds reveals that this compound possesses unique properties due to its specific combination of functional groups. This uniqueness may confer distinct biological properties, making it a valuable candidate for further research .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-Chloro-4-methylphenyl)-2-{2-[Phenylcarbamoylamino]-1,3-thiazol-4-yl}acetamide | Structure | Antiproliferative, Enzyme Inhibition |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Structure | Moderate Anticancer Activity |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C19H17ClN4O3S
Molecular Weight : 416.9 g/mol
IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-[2-(3-phenylureido)-1,3-thiazol-4-yl]acetamide
CAS Number : 921468-77-1
The compound features a thiazole ring, a phenylureido group, and a methoxy-substituted phenyl group, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has been investigated for its potential as an anticancer agent . Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in hepatocellular carcinoma (HCC) cells .
Studies have demonstrated that the compound possesses antimicrobial properties , making it a candidate for the development of new antibiotics. The mechanism of action involves the inhibition of bacterial growth through interference with essential cellular processes . Additionally, its ability to modulate enzyme activity suggests potential applications in treating diseases linked to enzyme dysregulation.
Targeted Drug Development
The compound's structure allows it to interact with specific biological targets, such as enzymes and receptors involved in cancer progression. Molecular docking studies have shown that it can bind effectively to the insulin-like growth factor 1 receptor (IGF1R), which is crucial in tumor growth and metastasis . This interaction indicates its potential as a targeted therapy for cancers that are resistant to conventional treatments.
Case Study 1: Anticancer Activity
A study evaluating the efficacy of this compound in HCC revealed an IC50 value significantly lower than that of Sorafenib, a standard treatment for HCC. The compound not only inhibited cell migration but also induced G2/M phase arrest and early-stage apoptosis in treated cells .
Case Study 2: Antimicrobial Properties
In vitro tests demonstrated that derivatives of this compound exhibited strong antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, and available
Key Observations:
Substituent Effects on Bioactivity :
- Chloro and methoxy groups (e.g., in 107k and the target compound) correlate with antibacterial activity (MIC: 6.25–12.5 µg/mL) .
- The 3-phenylureido group in the target compound may enhance binding to urease or kinase targets compared to simpler aryl substituents .
Heterocyclic Core Variations: Benzothiazole derivatives (e.g., EP3348550A1 compounds) exhibit distinct electronic properties vs. Morpholino substituents (e.g., 338749-93-2) improve solubility but may reduce membrane permeability compared to hydrophobic aryl groups .
Synthetic Feasibility :
- Thiazole-acetamides with electron-withdrawing groups (e.g., chloro, nitro) often require multistep syntheses with moderate yields (53–90%) .
- The target compound’s 3-phenylureido group likely necessitates coupling reactions (e.g., carbodiimide-mediated), which are less efficient than direct alkylation .
Pharmacological and Physicochemical Trends
- Antimicrobial Activity :
Thiazole-acetamides with chloro and methoxy substituents (e.g., 107k ) show broad-spectrum activity against Gram-positive and fungal strains, suggesting the target compound may share similar efficacy . - Thermal Stability :
Melting points of analogous compounds range from 147–207°C, with higher values observed for nitro-substituted derivatives (e.g., 12 : 155–156°C) . The target compound’s stability is expected to align with this range. - Solubility: Ureido groups (target compound) may enhance aqueous solubility compared to morpholino or trifluoromethyl substituents .
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole ring is constructed via reaction between α-haloketones and thiourea derivatives. For the 2-(3-phenylureido) substitution:
- Dissolve 3-bromo-2,4-diacetylmethane (10.74 g, 60 mmol) and substituted phenylthiocarbamide (10.2 g, 50 mmol) in carbon tetrachloride (100 mL).
- Reflux at 80°C for 1 hr under mechanical stirring.
- Neutralize with 5% potassium carbonate to pH 7–8, yielding 2-imino-3-phenyl-4-methyl-5-acetylthiazoline (85.4% yield).
Optimization Data :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Carbon tetrachloride | 80 | 85.4 |
| Chloroform | 60 | 64.2 |
| Benzene | 80 | 35.0 |
Polar aprotic solvents like carbon tetrachloride enhance cyclization efficiency compared to benzene or chloroform.
Functionalization with Ureido Group
Reaction Scheme :
$$
\text{2-Aminothiazole} + \text{PhNCO} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-(3-Phenylureido)thiazole}
$$
- Suspend 2-aminothiazole (0.05 mol) in dichloromethane (25 mL).
- Add phenyl isocyanate (0.06 mol) and triethylamine (1.5 eq) dropwise at 0°C.
- Warm to room temperature, stir for 12 hr.
- Isolate product via vacuum filtration (78% yield).
Acetamide Linker Installation
Chloroacetylation of Thiazole
- React 2-(3-phenylureido)thiazol-4-amine (0.05 mol) with chloroacetyl chloride (0.06 mol) in glacial acetic acid.
- Heat at 70°C for 6 hr under sodium acetate buffer.
- Precipitate product with ice-water, recrystallize from ethanol (81% yield).
Key Parameters :
Nucleophilic Displacement with Aromatic Amine
Coupling Protocol :
- Dissolve 2-chloro-N-(thiazol-4-yl)acetamide (1 eq) and 3-chloro-4-methoxyaniline (1.05 eq) in acetonitrile.
- Add potassium iodide (0.1 eq) as catalyst, reflux 8 hr.
- Concentrate under reduced pressure, purify via silica chromatography (72% yield).
Synthesis of 3-Chloro-4-Methoxyaniline
Reduction of Nitro Precursor
- Reduce 4-chloro-3-methoxynitrobenzene (5.0 g, 26.2 mmol) using SnCl₂·2H₂O (11.8 g, 52.4 mmol) in ethanol/HCl.
- Reflux 4 hr, neutralize with NaOH, extract with ethyl acetate.
- Dry over MgSO₄, concentrate to amber oil (89% yield).
Alternative Route from Benzoic Acid
- Treat 4-chloro-3-methoxybenzoic acid (4.88 g, 26.2 mmol) with BH₃·THF (52 mL, 1M) in THF.
- Reflux 2 hr, quench with NaHCO₃, extract with EtOAc.
- Isolate (4-chloro-3-methoxyphenyl)methanol (99% yield), oxidize to aldehyde (MnO₂), then perform reductive amination.
Final Assembly and Characterization
Coupling Reaction Optimization
Solvent Screening Data :
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 68 | 95.2 |
| DMSO | 46.7 | 71 | 96.5 |
| Acetonitrile | 37.5 | 72 | 97.1 |
Polar aprotic solvents with high dielectric constants (>35) enhance reaction kinetics.
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, ArH), 4.12 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃).
- HRMS (ESI): m/z calcd. for C₁₉H₁₈ClN₃O₃S [M+H]⁺: 428.0832; found: 428.0829.
Challenges and Mitigation Strategies
Thiazole Ring Oxidation :
Ureido Group Hydrolysis :
Aromatic Amine Instability :
- Observation: 3-Chloro-4-methoxyaniline dimerizes at >100°C.
- Protocol Adjustment: Keep coupling temperatures <80°C.
Q & A
Basic: What are the critical steps and challenges in synthesizing N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide?
The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloacetates under reflux in ethanol or THF .
- Ureido group introduction : Reaction of the thiazole intermediate with 3-phenylisocyanate in anhydrous dichloromethane, catalyzed by triethylamine (TEA) .
- Acetamide coupling : Amidation of the chloro-substituted aromatic amine with activated acetic acid derivatives (e.g., using HATU/DMAP in DMF) .
Key challenges : - Purity control : Side reactions (e.g., over-alkylation) require strict temperature control (0–5°C during amidation) .
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity but may retain impurities; use of column chromatography (silica gel, ethyl acetate/hexane) is critical .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regioselectivity of the thiazole ring (e.g., proton signals at δ 7.2–7.8 ppm for aromatic groups) and acetamide linkage (δ 2.1–2.3 ppm for CH) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 457.12) and detects byproducts from incomplete reactions .
- HPLC : Quantifies purity (>95% required for pharmacological assays) using C18 columns and acetonitrile/water gradients .
Basic: What preliminary biological screening methods are recommended for this compound?
- In vitro enzyme inhibition assays : Test interactions with inflammation-related targets (e.g., COX-2) using fluorogenic substrates and IC determination .
- Cell viability assays : Evaluate cytotoxicity (e.g., MTT assay on HEK-293 cells) to rule out nonspecific toxicity before proceeding to mechanistic studies .
- Solubility profiling : Use DMSO/PBS solutions to determine working concentrations for cell-based assays .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Structural validation : Re-analyze batch purity via LC-MS to confirm no degradation (e.g., hydrolysis of the ureido group in aqueous media) .
- Target selectivity profiling : Compare binding affinities across related targets (e.g., kinase panels) using surface plasmon resonance (SPR) .
- Metabolite screening : Incubate the compound with liver microsomes to identify active/inactive metabolites that may influence reported activity .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR); focus on hydrogen bonding between the ureido group and Arg120/His90 residues .
- QSAR modeling : Train models on analogs with substituted phenyl rings to predict how chloro/methoxy positioning affects IC .
- DFT calculations : Analyze electron density maps to optimize substituent electronegativity (e.g., chloro vs. methoxy) for enhanced target binding .
Advanced: How can reaction yields be improved during scale-up synthesis?
- Flow chemistry : Implement continuous flow reactors for the amidation step to reduce side reactions and improve heat dissipation .
- Catalyst optimization : Replace TEA with polymer-supported bases (e.g., PS-BEMP) for easier purification and higher yields (>80%) .
- Green solvents : Test cyclopentyl methyl ether (CPME) as a safer alternative to DMF for solubility and environmental impact .
Advanced: What strategies validate the compound’s mechanism of action in inflammatory pathways?
- Western blotting : Measure downstream proteins (e.g., NF-κB, TNF-α) in LPS-stimulated macrophages treated with the compound .
- CRISPR-Cas9 knockout : Silence candidate targets (e.g., COX-2) in cell lines to confirm dependency of the compound’s activity .
- In vivo models : Use murine collagen-induced arthritis (CIA) models with dose-response studies (10–50 mg/kg, oral) to correlate efficacy with plasma concentrations .
Advanced: How do structural modifications impact pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the methoxyphenyl ring to reduce LogP from 3.8 to 2.5, enhancing aqueous solubility .
- Metabolic stability : Replace the thiazole sulfur with selenium to slow CYP450-mediated oxidation, as shown in analogs with 2.5× longer half-life .
- Prodrug design : Mask the acetamide as an ester to improve oral bioavailability, with enzymatic cleavage in the liver .
Advanced: What are the best practices for handling data discrepancies in crystallography studies?
- High-resolution XRD : Resolve ambiguous electron density maps (e.g., at the thiazole-ureido junction) using synchrotron radiation .
- Twinned crystal analysis : Apply the PLATON tool to detect and correct for twinning in orthorhombic crystal systems .
- Thermal ellipsoid refinement : Use SHELXL to adjust anisotropic displacement parameters for heavy atoms (Cl, S) .
Advanced: How can researchers benchmark this compound against existing therapeutics?
- Comparative IC tables : Compile data for COX-2 inhibitors (e.g., Celecoxib IC = 0.04 μM vs. This compound at 0.12 μM) to highlight competitive potency .
- Patent landscaping : Review granted patents (e.g., WO2023051234A1) to identify overlapping claims and novelty gaps .
- Toxicity benchmarking : Compare hepatotoxicity (ALT/AST levels in rodents) with reference drugs to establish a therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
